1-Naphthylacetyl spermine trihydrochloride (NASPM trihydrochloride) is a synthetic analog of the spider toxin argiotoxin-636. It is classified as a selective antagonist of calcium-permeable AMPA receptors (CP-AMPARs), particularly those lacking the GluA2 subunit. [, , , , , ] In neuroscience research, NASPM trihydrochloride serves as a valuable tool for studying the specific roles of CP-AMPARs in synaptic transmission, plasticity, and various neurological processes. [, , , , , ]
Related Compounds
NASPM trihydrochloride (1-naphthylacetyl spermine trihydrochloride) is a potent and selective antagonist of calcium-permeable AMPA receptors (CP-AMPARs) [, , , , , ]. It acts by blocking the GluA2-lacking AMPARs, which are permeable to both calcium and zinc ions []. This compound is frequently used in research to investigate the role of CP-AMPARs in various neurological processes, including synaptic plasticity, drug addiction, and neurodegenerative diseases [, , , , , ].
Spermine
Compound Description: Spermine is a naturally occurring polyamine found in cells that acts as a weak antagonist of CP-AMPARs [, ]. It exhibits voltage-dependent channel block, preferentially blocking outward currents mediated by CP-AMPARs [, ]. Spermine is involved in various cellular processes, including cell growth and differentiation.
Relevance: Spermine is structurally related to NASPM trihydrochloride. NASPM is a synthetic analogue of spermine, designed to improve its potency and selectivity for CP-AMPARs over other ion channels [, ]. The addition of the 1-naphthylacetyl group to spermine in NASPM significantly enhances its ability to block CP-AMPARs, making it a more useful tool for studying these receptors [, ].
Domoic Acid (DoA)
Compound Description: Domoic acid (DoA) is a potent neurotoxin produced by certain types of marine algae. It acts as a glutamate receptor agonist, activating both AMPA and kainate receptors []. DoA is known to induce neuronal excitation and excitotoxicity, leading to seizures and neuronal death.
Relevance: Domoic acid is functionally related to NASPM trihydrochloride through their interaction with AMPA receptors. While NASPM specifically blocks CP-AMPARs, DoA activates both CP-AMPARs and calcium-impermeable AMPARs []. This functional opposition makes DoA a useful tool for studying the consequences of excessive AMPAR activation, in contrast to the investigation of CP-AMPAR specific functions using NASPM.
Compound Description: ATPA is a selective agonist of GluK1-containing kainate receptors (KARs) []. It has been shown to induce neuronal excitation and synaptic plasticity.
Relevance: While not directly interacting with AMPARs like NASPM trihydrochloride, ATPA is relevant due to its action on KARs. Both KARs and CP-AMPARs belong to the same family of ionotropic glutamate receptors and contribute to excitatory neurotransmission []. The study used ATPA to investigate the functional properties of neurons expressing CP-KARs, highlighting the interplay between different subtypes of glutamate receptors in neuronal signaling.
Compound Description: NBQX is a competitive antagonist of AMPA receptors, blocking both CP-AMPARs and calcium-impermeable AMPARs []. It is widely used in research to investigate the role of AMPARs in various physiological and pathological processes.
Compound Description: PPPA is a competitive antagonist that selectively blocks GluN2A-containing NMDA receptors []. It is used to investigate the role of GluN2A-containing NMDARs in synaptic plasticity and other neuronal functions.
Compound Description: TCN-237 is a competitive antagonist that selectively blocks GluN2B-containing NMDA receptors []. It is used to investigate the role of GluN2B-containing NMDARs in synaptic plasticity and other neuronal functions.
Relevance: Similar to PPPA, TCN-237's relevance lies in its targeting of a different NMDA receptor subtype (GluN2B-containing NMDARs) compared to NASPM trihydrochloride's focus on CP-AMPARs []. This study's inclusion of both compounds underscores the importance of understanding the diverse roles of glutamate receptor subtypes in mediating sucrose self-administration.
D-AP5 (D(-)-2-Amino-5-phosphonopentanoic acid)
Compound Description: D-AP5 is a competitive antagonist of NMDA receptors, blocking both GluN2A- and GluN2B-containing NMDARs []. It is widely used in research to investigate the role of NMDARs in various physiological and pathological processes.
Relevance: Like the other NMDA receptor antagonists mentioned, D-AP5 offers a point of comparison to NASPM trihydrochloride's action on CP-AMPARs []. By investigating the effects of both AMPA and NMDA receptor antagonists on sucrose self-administration, the study aimed to dissect the contributions of these distinct glutamate receptor families to reward-related behaviors.
Source and Classification
NASPM trihydrochloride is classified under small molecules and is primarily utilized in laboratory research settings. It is commercially available from various suppliers, including Tocris Bioscience and R&D Systems, with a purity level typically exceeding 97%. The compound is identified by the CAS number 1049731-36-3.
Synthesis Analysis
Methods and Technical Details
The synthesis of NASPM trihydrochloride involves several steps that typically include the coupling of naphthalene derivatives with amino acids. While specific synthetic routes can vary, a general approach includes:
Preparation of Amino Acid Derivatives: Starting materials such as 1-naphthaleneacetamide are reacted with various amines to form the core structure.
Formation of Trihydrochloride Salt: The final product is often converted into its trihydrochloride form through reaction with hydrochloric acid, enhancing its solubility and stability in aqueous solutions.
The detailed technical synthesis protocols may vary across laboratories but generally follow established organic synthesis methodologies.
Molecular Structure Analysis
Structure and Data
The molecular formula for NASPM trihydrochloride is C₁₃H₁₈Cl₃N₃O. Its structure features a naphthalene ring system linked to an acetamide group, which in turn is connected to a propylamine chain. This configuration allows for selective interaction with AMPA receptors.
Molecular Weight: Approximately 323.65 g/mol
Structural Characteristics: The presence of the naphthalene moiety contributes to its lipophilicity, while the amine groups enhance its binding affinity to target receptors.
Chemical Reactions Analysis
Reactions and Technical Details
NASPM trihydrochloride primarily engages in competitive inhibition at AMPA receptors. Key reactions include:
Binding to AMPA Receptors: NASPM selectively binds to calcium-permeable AMPA receptors, preventing glutamate from activating these channels.
Neuroprotective Action: By blocking these receptors, NASPM reduces calcium influx during excitotoxic conditions, thereby protecting neurons from damage during ischemic events.
Experimental studies often utilize electrophysiological techniques to measure the effects of NASPM on synaptic responses in neuronal cultures.
Mechanism of Action
Process and Data
The mechanism of action for NASPM involves:
Inhibition of Calcium Influx: By blocking calcium-permeable AMPA receptors, NASPM prevents excessive intracellular calcium accumulation, which is critical during excitotoxic stress.
Neuroprotection: This inhibition leads to reduced neuronal death in conditions such as ischemia, where excessive glutamate release can be detrimental.
Studies have demonstrated that application of NASPM can significantly alter synaptic plasticity and neuronal survival rates under stress conditions.
Physical and Chemical Properties Analysis
Physical and Chemical Properties
Relevant Data or Analyses
Physical characterization techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry are commonly employed to confirm the identity and purity of NASPM trihydrochloride.
Applications
Scientific Uses
NASPM trihydrochloride has several important applications in scientific research:
Neuroscience Research: Used extensively in studies investigating synaptic transmission and plasticity involving AMPA receptors.
Neuroprotection Studies: Investigated for its potential therapeutic effects in neurodegenerative diseases and conditions associated with excitotoxicity.
Pharmacological Tool: Serves as a valuable tool for dissecting the roles of calcium-permeable AMPA receptors in various physiological and pathological processes.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
DiZPK is a structural analog of pyrrolysine (Pyl). It is a photocrosslinker for identifying direct protein-protein interactions in living prokaryotic and eukaryotic cells. DiZPK is a genetically encoded, highly efficient photocrosslinking amino acid valuable in unveiling the physiological interaction partners of given proteins and their functions.
Deltarasin is a novel and small molecule inhibitor which can inhibit the KRAS-PDEδ interaction(Kd= 41 nM. binding to PDEδ) and impairs oncogenic KRAS signalling.IC50 Value: 41±12 nM (binding to PDEδ in cell) [1]Target: KRAS-PDEδ interactionInterfering with binding of mammalian PDEδ to KRAS by means of small molecules provides a novel opportunity to suppress oncogenic RAS signalling by altering its localization to endomembranes. Biochemical screening and subsequent structure-based hit optimization yielded inhibitors of the KRAS-PDEδ interaction that selectively bind to the prenyl-binding pocket of PDEδ with nanomolar affinity, inhibit oncogenic RAS signalling and suppress in vitro and in vivo proliferation of human pancreatic ductal adenocarcinoma cells that are dependent on oncogenic KRAS.
KRAS is an oncogene product that acts as a GTPase tethered to cell membranes to assist in various cell signaling pathways. The prenyl-binding protein PDEδ regulates the correct localization and signaling of farnesylated KRAS by facilitating its diffusion to the cytoplasm. Deltarasin is a small molecule that binds to the farnesyl-binding pocket of PDEδ (Kd = 41 nM) in cells thus inhibiting its interaction with KRAS and disrupting RAS signaling. Treatment of human pancreatic ductal adenocarcinoma cell models with 5 μM deltarasin has been reported to prevent KRAS plasma membrane localization and subsequent solubilization by PDEδ, resulting in reduced proliferation and increased cell death of Panc-Tu-I tumor cells. Furthermore, in nude mice bearing pancreatic carcinoma xenografts, deltarasin has been shown to reduce tumor growth at a dose of 10 mg/kg. Deltarasin Hcl is a novel and small molecule inhibitor which can inhibit the KRAS-PDEδ interaction(Kd= 41 nM. binding to PDEδ) and impairs oncogenic KRAS signalling. IC50 Value: 41±12 nM (binding to PDEδ in cell) Target: KRAS-PDEδ interactionInterfering with binding of mammalian PDEδ to KRAS by means of small molecules provides a novel opportunity to suppress oncogenic RAS signalling by altering its localization to endomembranes. Biochemical screening and subsequent structure-based hit optimization yielded inhibitors of the KRAS-PDEδ interaction that selectively bind to the prenyl-binding pocket of PDEδ with nanomolar affinity, inhibit oncogenic RAS signalling and suppress in vitro and in vivo proliferation of human pancreatic ductal adenocarcinoma cells that are dependent on oncogenic KRAS.
Y-27632 is a monocarboxylic acid amide that is trans-[(1R)-1-aminoethyl]cyclohexanecarboxamide in which one of the nitrogens of the aminocarbony group is substituted by a pyridine nucleus. It has been shown to exhibit inhibitory activity against Rho-associated protein kinase (ROCK) enzyme. It has a role as an EC 2.7.11.1 (non-specific serine/threonine protein kinase) inhibitor. It is a monocarboxylic acid amide, a member of pyridines and a primary amino compound. Y-27632 is an inhibitor of Rho-associated protein kinase. It inhibits calcium sensitization to affect smooth muscle relaxation.
(S)-alpha-methyl-4-carboxyphenylglycine is a non-proteinogenic alpha-amino acid that is alanine in which the alpha-hydrogen is replaced by a 4-carboxyphenyl group (the S-enantiomer). It is a non-selective group I/group II metabotropic glutamate receptor (mGluR) antagonist. It has a role as a metabotropic glutamate receptor antagonist.
Alvocidib hydrochloride is a hydrochloride salt resulting from the formal reaction of equimolar amounts of alvocidib and hydrogen chloride. A cyclin-dependent kinase 9 (CDK9) inhibitor, it has been studied for the treatment of acute myeloid leukaemia, arthritis and atherosclerotic plaque formation. It has a role as an antineoplastic agent, an antirheumatic drug, an apoptosis inducer and an EC 2.7.11.22 (cyclin-dependent kinase) inhibitor. It contains an alvocidib(1+). Alvocidib Hydrochloride is a synthetic N-methylpiperidinyl chlorophenyl flavone compound. As an inhibitor of cyclin-dependent kinase, alvocidib induces cell cycle arrest by preventing phosphorylation of cyclin-dependent kinases (CDKs) and by down-regulating cyclin D1 and D3 expression, resulting in G1 cell cycle arrest and apoptosis. This agent is also a competitive inhibitor of adenosine triphosphate activity.
Dopamine antagonist. D2-like receptor selectivity (Ki values are 1.2, ~ 7, 2.3, ~ 80 and ~ 100 nM for D2, D3, D4, D1 and D5 receptors respectively). Neuroprotective against NMDA-induced brain injury. Haloperidol hydrochloride blocks dopamine receptors in in the treatment of schizophrenia, acute psychosis, and delirium. Target: Dopamine ReceptorsHaloperidol is an antipsychotic medication used in the treatment of schizophrenia, acute psychosis, and delirium. Haloperidol is a butyrophenone derivative and functions as an inverse agonist of dopamine. It is classified as a typical antipsychotic and has pharmacological effects similar to the phenothiazines. A long-acting decanoate ester of haloperidol is used as an injection given every four weeks to people with schizophrenia or related illnesses who have poor adherence to medication regimens and suffer frequent relapses of illness, or to overcome the drawbacks inherent to its orally administered counterpart that burst dosage increases risk or intensity of side effects.A review of haloperidol found that while it may be marginally effective in treatment of symptoms associated with schizophrenia, there is a high rate of adverse events. This conclusion may be overly generous as half of people did not complete the studies and some negative trials may have remained unpublished. It should only be used if other treatments are not a possibility. Treatment is merely symptomatic and involves intensive care with stabilization of vital functions. In early detected cases of oral overdose, induction of emesis, gastric lavage, and the use of activated charcoal can all be tried. Epinephrine is avoided for treatment of hypotension and shock, because its action might be reversed. In the case of a severe overdose, antidotes such as bromocryptine or ropinirole may be used to treat the extrapyramidal effects caused by haloperidol, acting as dopamine receptor agonists